3-Morpholin-4-YL-3-phenyl-propionic acid
Overview
Description
3-Morpholin-4-YL-3-phenyl-propionic acid: is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology . This compound features a morpholine ring and a phenyl group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-YL-3-phenyl-propionic acid typically involves the Michael addition of morpholine to α-bromoacrylic acid esters . This one-pot synthesis is convenient and efficient, allowing for the production of α-bromo-substituted β-amino acid esters . The reaction conditions often include the use of solvents like acetone or chloroform and bases such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the large-scale application of the aforementioned synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Morpholin-4-YL-3-phenyl-propionic acid undergoes various chemical reactions, including:
Substitution Reactions: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products:
Substitution Products: Various substituted morpholine derivatives.
Oxidation Products: Oxidized forms of the phenyl group or the morpholine ring.
Reduction Products: Reduced forms of the phenyl group or the morpholine ring.
Scientific Research Applications
Chemistry: 3-Morpholin-4-YL-3-phenyl-propionic acid is used as a building block in organic synthesis, particularly in the creation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its unique structure .
Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of various medicinal compounds .
Industry: In industrial applications, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Morpholin-4-YL-3-phenyl-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The morpholine ring can act as a ligand, binding to active sites and modulating the activity of enzymes . This interaction can influence various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 3-Morpholin-4-YL-3-phenyl-propionic acid is unique due to the presence of both a morpholine ring and a phenyl group . This combination enhances its versatility and reactivity in various chemical reactions . Additionally, its specific structure allows for unique interactions with biological targets, making it valuable in research applications .
Properties
IUPAC Name |
3-morpholin-4-yl-3-phenylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)10-12(11-4-2-1-3-5-11)14-6-8-17-9-7-14/h1-5,12H,6-10H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAGJIXXJCVNMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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